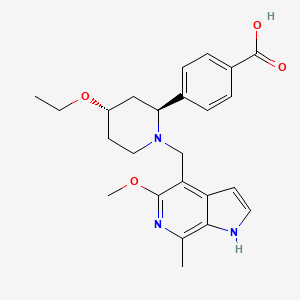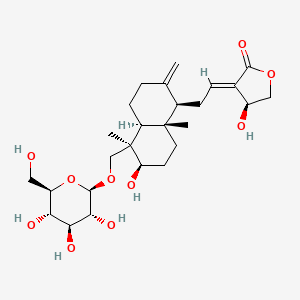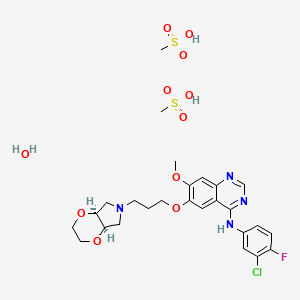
H-L-Lys(N3-Gly)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“H-L-Lys(N3-Gly)-OH” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound includes lysine and glycine residues, with an azide group attached to the lysine side chain. Peptides like this are often used in biochemical research and have various applications in medicine and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “H-L-Lys(N3-Gly)-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The azide group can be introduced through specific reagents and conditions that modify the lysine residue.
Industrial Production Methods
Industrial production of peptides often involves automated synthesizers that can handle large-scale synthesis. The process includes:
- Coupling reactions to add amino acids.
- Deprotection steps to remove protecting groups.
- Cleavage from the resin and purification using techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The azide group can undergo oxidation reactions.
Reduction: The azide group can be reduced to an amine.
Substitution: The azide group can participate in substitution reactions, such as click chemistry.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide.
Reduction: Reagents like triphenylphosphine.
Substitution: Copper(I) catalysts for click chemistry.
Major Products
Oxidation: Oxidized derivatives of the peptide.
Reduction: Amine derivatives.
Substitution: Triazole-containing peptides from click chemistry.
Aplicaciones Científicas De Investigación
Chemistry
- Used as a building block in the synthesis of more complex peptides and proteins.
- Employed in click chemistry for bioconjugation.
Biology
- Studied for its interactions with biological molecules.
- Used in the development of peptide-based drugs.
Medicine
- Potential applications in drug delivery systems.
- Investigated for its therapeutic properties.
Industry
- Utilized in the production of peptide-based materials.
- Applied in the development of biosensors.
Mecanismo De Acción
The mechanism of action of “H-L-Lys(N3-Gly)-OH” depends on its specific application. In general, peptides can interact with various molecular targets, including enzymes, receptors, and other proteins. The azide group can be used for bioconjugation, allowing the peptide to be linked to other molecules for targeted delivery or imaging.
Comparación Con Compuestos Similares
Similar Compounds
H-L-Lys(N3)-OH: A similar peptide without the glycine residue.
H-L-Lys-Gly-OH: A similar peptide without the azide group.
H-L-Lys(N3-Ala)-OH: A similar peptide with alanine instead of glycine.
Uniqueness
“H-L-Lys(N3-Gly)-OH” is unique due to the presence of both the azide group and the glycine residue. This combination allows for specific chemical modifications and interactions that are not possible with other similar compounds.
Propiedades
Fórmula molecular |
C8H15N5O3 |
|---|---|
Peso molecular |
229.24 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-[(2-azidoacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H15N5O3/c9-6(8(15)16)3-1-2-4-11-7(14)5-12-13-10/h6H,1-5,9H2,(H,11,14)(H,15,16)/t6-/m0/s1 |
Clave InChI |
JHBRZAKVPNZDFK-LURJTMIESA-N |
SMILES isomérico |
C(CCNC(=O)CN=[N+]=[N-])C[C@@H](C(=O)O)N |
SMILES canónico |
C(CCNC(=O)CN=[N+]=[N-])CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401432.png)
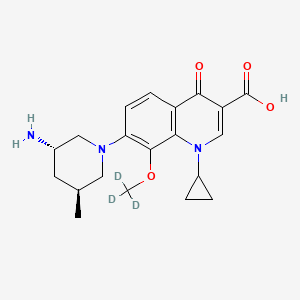
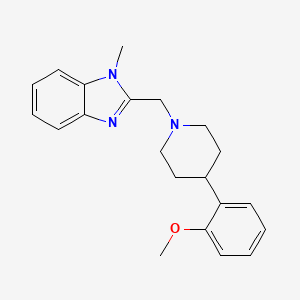
![6-O-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 1-O-[2-[6-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexanoyl]oxyethyl] hexanedioate](/img/structure/B12401447.png)
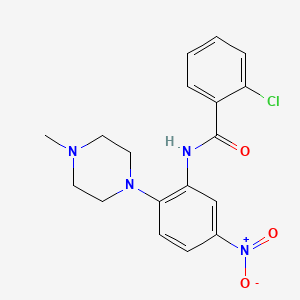
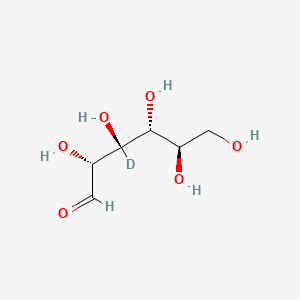
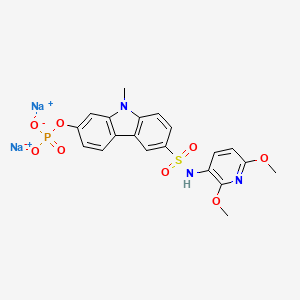


![13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B12401470.png)
